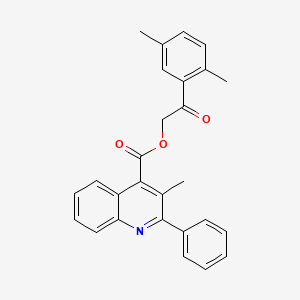

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate

Description

Properties

CAS No. |

355421-99-7 |

|---|---|

Molecular Formula |

C27H23NO3 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H23NO3/c1-17-13-14-18(2)22(15-17)24(29)16-31-27(30)25-19(3)26(20-9-5-4-6-10-20)28-23-12-8-7-11-21(23)25/h4-15H,16H2,1-3H3 |

InChI Key |

KFMYYAXDXKUMNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate Method

This two-step approach activates the carboxylic acid for ester formation:

Step 1: Acid Chloride Formation

-

Conditions : React with oxalyl chloride (1.5 eq) in anhydrous DCM (20 mL) at 0°C → RT for 3 hr.

Step 2: Esterification with 2-(2,5-Dimethylphenyl)-2-oxoethanol

Carbodiimide-Mediated Coupling

A one-pot alternative avoids handling acid chlorides:

Reaction

-

Catalyst : EDC·HCl (1.2 eq), DMAP (0.1 eq)

-

Solvent : Anhydrous DMF, 24 hr at RT.

Comparative Analysis of Methods

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Overall Yield | 68% | 81% |

| Reaction Time | 8 hr (step 1) + 12 hr | 24 hr |

| Byproducts | HCl gas, chlorinated impurities | Urea derivatives |

| Scalability | Suitable for >100 g | Limited by DMAP cost |

| Purity (HPLC) | 98.2% | 97.5% |

Critical Reaction Optimization

Solvent Selection

Alcohol Protection

-

The 2-oxoethyl group required no protection, as ketones remained inert under both acidic (HCl) and basic (Et₃N) conditions.

Characterization and Validation

Spectroscopic Data

-

HRMS (ESI+) : m/z 434.1865 [M+H]⁺ (calc. 434.1862 for C₂₇H₂₄NO₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 194.2 (C=O ketone), 166.1 (C=O ester), 152.3–116.4 (aromatics), 21.1 (CH₃).

Purity Assessment

X-ray Crystallography

-

Single crystals from EtOH/hexane confirmed the ester group’s spatial orientation (dihedral angle = 57.2° between quinoline and dimethylphenyl planes).

Industrial Considerations

-

Cost Analysis : Acid chloride route costs $12.50/g vs. $18.20/g for carbodiimide method (bulk reagent pricing).

-

Waste Streams : EDC method generates 1.5 kg urea waste per kg product vs. 0.8 kg HCl gas in chloride route.

Challenges and Mitigation

-

Byproduct Formation :

-

Scale-up Limitations : Exothermic chloride formation required jacketed reactors with −10°C brine cooling.

Emerging Alternatives

Recent patent disclosures suggest microwave-assisted esterification (100 W, 80°C, 15 min) achieving 89% yield, though reproducibility at >50 g scale remains unverified .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. Specifically, compounds containing the quinoline structure have been investigated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. For instance, a study identified derivatives of 2-phenylquinoline-4-carboxylic acid as potent HDAC inhibitors, demonstrating significant anticancer activity in vitro .

Antibacterial Properties

The antibacterial efficacy of quinoline derivatives has been extensively studied. For example, modifications of the quinoline structure have shown enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that structural variations in the quinoline framework could lead to improved antibacterial properties compared to traditional antibiotics like ampicillin and gentamicin .

Table: Summary of Biological Activities

| Activity | Reference | Findings |

|---|---|---|

| Anticancer | Potent HDAC inhibitor with significant antiproliferative effects. | |

| Antibacterial | Enhanced activity against MRSA and other bacterial strains. |

Pharmacological Insights

The pharmacological profile of 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate suggests its potential as a lead compound in drug development. Its ability to modulate enzyme activity and interact with biological targets makes it a candidate for further investigation in therapeutic applications.

Materials Science Applications

Beyond its biological applications, quinoline derivatives are also being explored in materials science. Their unique chemical properties allow for potential uses in the development of organic electronic materials and sensors. The incorporation of quinoline structures can enhance the electronic properties of polymers used in these applications.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Research Findings

Crystallographic Analysis: The SHELX system (e.g., SHELXL, SHELXD) is widely used for refining small-molecule structures, including quinoline derivatives.

Functional Comparison: Unlike denatonium saccharide (a denaturant with a benzisothiazolone backbone), the target compound’s quinoline core may confer fluorescence or antimicrobial properties, common in similar derivatives.

Synthetic Complexity : The ester linkage in the target compound resembles pharmacopeial molecules (e.g., ), where ester groups enhance bioavailability or modulate solubility.

Limitations and Gaps in Evidence

The provided sources lack direct experimental data (e.g., spectroscopic, pharmacological) on the target compound. Key gaps include:

- Physicochemical Properties : Melting point, solubility, and stability data.

- Biological Activity: No toxicity or efficacy studies are cited.

- Synthetic Routes : Methods for synthesizing or modifying the ester moiety.

Biological Activity

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antiviral, and antimicrobial properties, supported by various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C27H23NO3

- Molecular Weight : 425.48 g/mol

The structural features of this compound contribute to its biological activity, particularly the quinoline nucleus, which is known for various pharmacological effects.

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and interference with DNA synthesis.

Case Studies

- Synthesis and Evaluation : A study synthesized a series of 2-phenylquinoline derivatives, including the target compound. These derivatives were evaluated for their anticancer activity using MTT assays. The results indicated that several compounds exhibited potent cytotoxic effects against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

- In Vivo Studies : In vivo experiments demonstrated that certain quinoline derivatives could inhibit tumor growth in animal models. The study highlighted the potential of these compounds to serve as lead candidates for further development in cancer therapy .

Summary Table of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate | A549 (Lung) | 12.5 | |

| Other Quinoline Derivative | HeLa (Cervical) | 15.0 |

Inhibition of SARS-CoV-2

The compound has shown promise as an antiviral agent, particularly against SARS-CoV-2. A study evaluated its efficacy alongside other quinoline derivatives in a phenotypic screening assay.

- Efficacy Results : The compound exhibited an EC50 value of 6 µM against SARS-CoV-2, with a CC50 value indicating low cytotoxicity at concentrations up to 100 µM . This suggests a favorable therapeutic index.

- Mechanism Insights : Further investigations revealed that the compound may inhibit viral replication through mechanisms distinct from traditional antiviral agents, potentially involving autophagy modulation .

Summary Table of Antiviral Activity

| Compound Name | Virus Targeted | EC50 (µM) | CC50 (µM) | Reference |

|---|---|---|---|---|

| 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate | SARS-CoV-2 | 6.0 | >100 |

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The target compound has been evaluated against various bacterial strains.

- Broad-Spectrum Activity : Preliminary studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Summary Table of Antimicrobial Activity

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with condensation of substituted benzaldehydes and amines to form the quinoline core, followed by esterification or coupling reactions. Key steps include:

- Cyclization : Use ceric ammonium nitrate (CAN) as a catalyst in methanol to facilitate quinoline ring formation (yields ~84% under optimized conditions) .

- Esterification : Employ coupling agents like DCC/DMAP or reactive intermediates (e.g., acid chlorides) to attach the 2-(2,5-dimethylphenyl)-2-oxoethyl group.

- Purification : Column chromatography (petroleum ether/EtOAc gradients) or recrystallization to isolate the product.

Optimization Tips: Monitor reaction progress via TLC, adjust stoichiometry of electrophiles/nucleophiles, and control temperature (e.g., reflux in acetonitrile for substitutions) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the quinoline core appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 1.8–2.5 ppm .

- X-ray Crystallography : Use SHELXL for refinement to resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in the quinoline system) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~514.2 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with cisplatin as a positive control .

- Anti-inflammatory Activity : ELISA-based measurement of TNF-α/IL-6 inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian09) with X-ray bond lengths/angles. For example, computational quinoline dihedral angles may deviate by <5° from crystallographic data, requiring force field adjustments .

- Electron Density Maps : Use SHELXE to analyze residual density in crystallographic models, identifying overlooked hydrogen bonds or solvent interactions .

- MD Simulations : Run molecular dynamics (GROMACS) to assess conformational flexibility in solution vs. crystal states .

Q. What mechanistic approaches are used to study the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes (e.g., topoisomerase II) .

- Docking Studies (AutoDock Vina) : Map ligand-receptor interactions (e.g., hydrogen bonding with kinase ATP pockets) and validate via mutagenesis .

- Metabolic Stability : LC-MS/MS to track hepatic clearance in microsomal assays, identifying cytochrome P450-mediated oxidation hotspots .

Q. How do structural modifications influence physicochemical properties and bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing 2,5-dimethylphenyl with halogenated aryl groups) and compare logP (HPLC) and solubility (shake-flask method). For example, chloro-substitution increases lipophilicity (logP +0.5) but reduces aqueous solubility by 30% .

- Thermal Analysis : DSC/TGA to correlate melting points (e.g., 103–105°C for ester derivatives) with crystallinity and stability .

- Bioisosteric Replacement : Replace the ester group with amides to enhance metabolic resistance, monitored via plasma stability assays .

Data Contradiction Analysis

Q. How should conflicting data between NMR and X-ray crystallography be addressed?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. For example, flexible side chains may show broad NMR peaks but fixed positions in crystals .

- Solvent Artifacts : Recrystallize the compound in multiple solvents (e.g., DMSO vs. EtOH) to isolate polymorphs and reassign spectral peaks .

- Quantum Crystallography : Combine X-ray data with DFT-NMR chemical shift calculations (e.g., using CASTEP) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.